

Inter-laboratory validation of an analytical method for (-)-S-Timolol

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Compound of Interest

Compound Name: (-)-S-Timolol

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An Inter-laboratory validation of an analytical method for **(-)-S-Timolol** is crucial for ensuring the method's robustness, reliability, and transferability across different laboratories. This guide provides a comprehensive comparison of a collaborative study on a liquid chromatographic (LC) method for determining the enantiomeric impurity R-timolol and other related substances in S-timolol maleate, alongside alternative single-laboratory validated methods. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these analytical methods.

Inter-laboratory Validation Study of a Liquid Chromatographic Method

A collaborative study was conducted involving eight European laboratories to validate a liquid chromatographic method for the determination of R-timolol and other related substances in three different samples of S-timolol maleate.^[1] This study aimed to estimate the uncertainty of the analytical results and to determine the method's performance across different laboratory settings.

Experimental Protocol of the Collaborative Study

The experimental protocol for the inter-laboratory study was designed to assess the method's precision under repeatability and reproducibility conditions.

Chromatographic Conditions:

- Method: Liquid Chromatography (LC)
- Analyte: R-timolol (enantiomeric impurity) and other related substances in S-timolol maleate.
- Samples: Three different batches of S-timolol maleate were analyzed by each participating laboratory.

Data Analysis:

The quantitative results from the eight laboratories were used to estimate the different sources of variability in the measurements. The statistical analysis was based on ISO guidelines 5725-2 and allowed for the estimation of the following variances:

- Between-laboratories variance ($s^2_{\text{laboratories}}$)
- Between-days variance (s^2_{days})
- Between-replicates variance ($s^2_{\text{replicates}}$)

From these variances, the repeatability (s^2_r) and reproducibility (s^2_R) variances were calculated as follows:

- Repeatability variance (s^2_r): $s^2_r = s^2_{\text{replicates}}$
- Reproducibility variance (s^2_R): $s^2_R = s^2_{\text{replicates}} + s^2_{\text{days}} + s^2_{\text{laboratories}}$

The study found that the estimated uncertainty appeared to be dependent on the concentration of the impurities.^[1]

Data Presentation

Inter-laboratory Study Results

The following table summarizes the key findings from the collaborative study on the LC method for the determination of impurities in S-timolol maleate. The study highlighted that the uncertainty of the results was concentration-dependent.^[1]

| Parameter | Description | Finding |
|------------------------|---|--|
| Number of Laboratories | Participating laboratories in the collaborative study. | 8 |
| Repeatability (sr) | The standard deviation of test results obtained under the same conditions (same operator, same apparatus, same laboratory, and a short interval of time). | Calculated from between-replicates variance. |
| Reproducibility (SR) | The standard deviation of test results obtained under changed conditions of measurement (different operators, different apparatus, and different laboratories). | Calculated from the sum of between-replicates, between-days, and between-laboratories variances. |
| Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. | Found to be concentration-dependent. |

Comparison with Alternative Single-Laboratory Validated HPLC Methods

While the collaborative study provides crucial information on inter-laboratory performance, it is also useful to compare its parameters with those of single-laboratory validated methods. The following table summarizes the validation parameters of various Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Timolol Maleate.

| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
|--|-------------------------|-----------------------|--|-------------|-------------|
| RP-HPLC for Timolol Maleate in Fast Dissolving Tablets | 4-20 | - | <2% (Intra-day and Inter-day) | 0.9 | 2 |
| RP-HPLC for Simultaneous Estimation with Pilocarpine Nitrate | 30-70 | 99.66% (Assay) | - | 1.5130 | 4.5849 |
| RP-HPLC for Simultaneous Estimation with Brimonidine Tartrate | 4-20 | 100-101% | <2 | - | - |
| RP-HPLC for Simultaneous Estimation with Dorzolamide Hydrochloride | 10-30 | 99.31% | Repeatability: 0.573, Inter-day: 0.366, Intra-day: 0.788 | 0.755 | 2.289 |

Experimental Workflow Visualization

The following diagram illustrates the workflow of the inter-laboratory validation study.

Caption: Workflow of the inter-laboratory validation study.

Conclusion

The collaborative study on the liquid chromatographic method for **(-)-S-Timolol** provides valuable insights into its performance across different laboratories. The determination of repeatability and reproducibility is essential for establishing a robust and reliable analytical method suitable for routine quality control and regulatory submissions. When compared to single-laboratory validation data, the inter-laboratory study offers a more comprehensive understanding of the method's variability and its fitness for purpose in a real-world setting. Researchers and drug development professionals should consider the data from such collaborative trials when selecting and implementing analytical methods for chiral compounds like **(-)-S-Timolol**.

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References

- 1. researchgate.net [researchgate.net]
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